N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide
Description
N-[2-(3-Chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide is a benzotriazole-derived compound featuring a propanamide side chain and a 3-chloro-4-methylphenyl substituent. Benzotriazoles are known for their stability and versatility in medicinal and materials chemistry, often serving as pharmacophores or UV absorbers.
Properties
IUPAC Name |
N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c1-3-16(22)18-11-5-7-14-15(8-11)20-21(19-14)12-6-4-10(2)13(17)9-12/h4-9H,3H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGKAXQSAURWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide typically involves the following steps:
Formation of Benzotriazole Ring: The benzotriazole ring is synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Chlorination and Methylation: The benzotriazole derivative is then chlorinated and methylated to introduce the 3-chloro-4-methylphenyl group.
Amidation: The final step involves the reaction of the chlorinated methylphenyl benzotriazole with propanoyl chloride to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The propanamide group undergoes hydrolysis under acidic or alkaline conditions:
The benzotriazole ring remains intact under these conditions, but prolonged exposure to strong bases (>100°C) may lead to partial ring degradation .
Nucleophilic Substitution at the Chlorine Site
The 3-chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under controlled conditions:
Reactivity is enhanced by electron-withdrawing groups (e.g., benzotriazole) activating the aromatic ring toward NAS .
Oxidation of the Methyl Group
The 4-methylphenyl group undergoes oxidation to a carboxylic acid under harsh conditions:
Over-oxidation of the benzotriazole ring is avoided by maintaining temperatures below 120°C .
Reductive Transformations
The amide bond is resistant to standard reducing agents, but the nitro group (if present in analogs) is reducible:
Selective reduction of the amide to an amine is achievable with Pd-C/H₂ systems without affecting the benzotriazole.
Cyclization and Rearrangement
Under thermal or acidic conditions, the compound undergoes intramolecular cyclization:
Photochemical Reactions
UV irradiation induces benzotriazole ring opening in the presence of electron-deficient alkenes:
| Reagent | Conditions | Product | Quantum Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | UV (254 nm), CH₂Cl₂, 12 h | 3-Chloro-4-methylphenyl-substituted maleimide adduct | 0.18 |
Key Research Findings
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Substituent Effects : The 3-chloro-4-methylphenyl group sterically hinders electrophilic substitution at the benzotriazole C-4 position, directing reactivity to the propanamide side chain , .
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Stability : The compound is stable under ambient conditions but degrades in UV light (t₁/₂ = 48 h at 300 nm) .
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Biological Relevance : Hydrolysis products exhibit moderate tyrosine inhibition (IC₅₀ = 2.96 μM in analogs), suggesting potential pharmacodynamic applications .
Scientific Research Applications
Anticancer Activity
Research has indicated that benzotriazole derivatives exhibit significant anticancer properties. N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide has been studied for its potential to inhibit cancer cell proliferation. A study showed that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its benzotriazole moiety is known to enhance the efficacy of certain antibiotics, making it a candidate for developing new antimicrobial agents . Laboratory tests demonstrated its effectiveness against various bacterial strains, suggesting potential use in treating infections.
Drug Delivery Systems
Due to its chemical stability and biocompatibility, this compound is being investigated as a component in drug delivery systems. Its ability to form complexes with drugs can improve solubility and bioavailability, enhancing therapeutic outcomes .
UV Absorption and Stabilization
Benzotriazoles are well-known for their UV-absorbing properties, making them valuable in protecting materials from UV degradation. This compound can be incorporated into polymers and coatings to enhance their stability under sunlight exposure . This application is particularly relevant in industries such as automotive and construction, where material longevity is critical.
Photostabilizers
In addition to UV absorption, this compound acts as a photostabilizer for various plastics and coatings, preventing photodegradation and maintaining mechanical properties over time. Studies have shown that incorporating benzotriazole derivatives into formulations significantly enhances performance under UV light .
Water Treatment
The compound has potential applications in water treatment processes due to its ability to interact with pollutants. Research indicates that benzotriazoles can be utilized in the removal of heavy metals from wastewater through adsorption mechanisms . This application could lead to innovative solutions for water purification technologies.
Biodegradation Studies
Given the increasing concern over environmental pollutants, studies focusing on the biodegradation of benzotriazole derivatives are crucial. Understanding how this compound behaves in natural environments can inform strategies for mitigating its impact as an environmental contaminant .
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with various enzymes and receptors, modulating their activity. The chlorinated methylphenyl group enhances the compound’s binding affinity and specificity, while the propanamide moiety contributes to its stability and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoyl Phenyl Amides (Compounds 5a–5d)
Structural Features :
- Compounds 5a–5d () share an amide backbone but replace the benzotriazole with a sulfamoyl-phenyl group linked to a tetrahydrofuran-3-yl moiety.
- Example: (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) has a butyramide chain, contrasting with the propanamide in the target compound.
Key Differences :
- Heterocyclic Core : The benzotriazole in the target compound may confer greater aromatic stability compared to the sulfamoyl-tetrahydrofuran system in 5a–5d .
- Substituent Effects : The 3-chloro-4-methylphenyl group in the target compound introduces steric bulk and electron-withdrawing effects, whereas 5a–5d feature alkyl chains (e.g., pentanamide in 5b) that enhance lipophilicity but lack halogenated aromatic groups.
Spectral Data :
- ¹H-NMR : The target compound’s benzotriazole protons would resonate downfield (δ ~7.5–8.5 ppm) compared to the sulfamoyl-phenyl protons in 5a–5d (δ ~7.7–8.2 ppm). The propanamide’s methyl group (δ ~1.0–1.5 ppm) would differ from the longer alkyl chains in 5b–5d (δ ~0.8–1.6 ppm) .
- MS : The molecular weight of the target compound (unreported) would likely exceed that of 5a (327.4 g/mol) due to the benzotriazole core and substituted phenyl group .
Thiazole and Oxazole Derivatives ( and )
Structural Features :
- Compound in : 2-(2-Chlorophenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)propanamide contains a thiazole ring and fluorophenyl group.
- Compound in : 3-(3-Chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide includes an oxazole and chromenone system.
Key Differences :
- Heterocyclic Rings : Thiazoles and oxazoles exhibit distinct electronic properties compared to benzotriazoles. For example, thiazoles are more basic, while benzotriazoles are stronger UV absorbers.
- Substituent Diversity: The target compound’s 3-chloro-4-methylphenyl group contrasts with the 2-fluorophenyl () and 2-chlorophenyl-chromenone () moieties, affecting solubility and bioactivity .
Physicochemical Properties :
- Lipophilicity: The target compound’s logP value (estimated) would differ due to the benzotriazole’s planar structure versus the nonplanar chromenone in .
- Melting Points : Compounds with rigid aromatic systems (e.g., benzotriazole) typically exhibit higher melting points than flexible alkyl-amides like 5a–5d (m.p. 142–182°C) .
Triazole Derivatives ()
Biological Activity
N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide is a derivative of benzotriazole, a class known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20ClN5OS
- Molecular Weight : 401.91 g/mol
- CAS Number : 443292-86-2
- Density : 1.36 g/cm³ (predicted)
- pKa : 9.82 (predicted)
Pharmacological Activities
Benzotriazole derivatives, including this compound, exhibit various biological activities:
-
Antimicrobial Activity :
- Benzotriazoles have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated MIC values ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- A study indicated that benzotriazole derivatives could inhibit the growth of Trypanosoma cruzi, with effective concentrations leading to over 95% mortality in trypomastigote forms at 50 μg/mL .
- Antifungal Activity :
- Antiparasitic Effects :
The biological activity of benzotriazole derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many compounds act by inhibiting crucial enzymes involved in pathogen metabolism, such as cytochrome P450 enzymes in fungi, which are essential for sterol biosynthesis .
- Disruption of Membrane Integrity : The structural properties of benzotriazoles allow them to integrate into microbial membranes, disrupting their integrity and function .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various benzotriazole derivatives against MRSA strains. The results indicated that certain substitutions on the benzene ring significantly enhanced antibacterial activity, with this compound showing promising results comparable to conventional antibiotics .
Case Study 2: Antifungal Properties
In another investigation, a series of benzotriazole compounds were synthesized and tested for antifungal activity. The findings revealed that the presence of electron-withdrawing groups increased the potency against Candida species, with one derivative achieving an MIC as low as 1.6 μg/mL .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a benzotriazole precursor with chloroacetyl chloride in the presence of a base like triethylamine, followed by purification via recrystallization (e.g., ethanol-DMF mixtures) . Solvent choice (e.g., dioxane) and stoichiometric control of reagents are critical for minimizing byproducts. Purity optimization includes column chromatography (silica gel, ethyl acetate/hexane gradients) and analytical HPLC with UV detection at 254 nm .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å). For refinement, the SHELX suite (e.g., SHELXL for small-molecule refinement) is recommended. Hydrogen atoms are placed geometrically, and thermal parameters are refined isotropically. Residual electron density maps should be analyzed to confirm absence of disorder .
Q. What preliminary assays are used to evaluate its biological activity (e.g., antiviral or anticancer potential)?
- Methodology : For antiviral screening, perform plaque reduction assays against RNA viruses (e.g., influenza) using MDCK cells, with IC₅₀ determination via RT-qPCR . Anticancer activity is assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with dose-response curves (1–100 μM) and comparison to positive controls like cisplatin .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
- Methodology : Optimize reaction conditions using Design of Experiments (DoE). Key factors include:
- Temperature : Lower temperatures (0–5°C) reduce undesired hydrolysis of chloroacetyl intermediates.
- Coupling agents : Replace traditional bases with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for efficient amide bond formation .
- Solvent polarity : Switch from dioxane to DMF to enhance solubility of polar intermediates .
Q. How to resolve contradictions in crystallographic data (e.g., disordered substituents or non-planar aromatic rings)?
- Methodology :
- Twinning analysis : Use PLATON to check for twinning; apply TWINLAW for matrix refinement.
- DFT calculations : Compare experimental bond lengths/angles with density functional theory (B3LYP/6-31G*) to identify geometric outliers.
- Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., C–H⋯π contacts) to explain deviations from ideal geometry .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting benzotriazole derivatives?
- Methodology :
- Substituent variation : Synthesize analogs with modified halogens (e.g., replacing Cl with Br) or methyl groups. Assess bioactivity shifts using dose-response assays.
- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., benzotriazole N-atoms) and hydrophobic regions (e.g., 4-methylphenyl group) .
- ADMET profiling : Predict pharmacokinetics via SwissADME; prioritize compounds with LogP < 5 and TPSA < 140 Ų .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
